5-Bromo-6-chloro-3-indolyl-b-D-glucuronide

描述

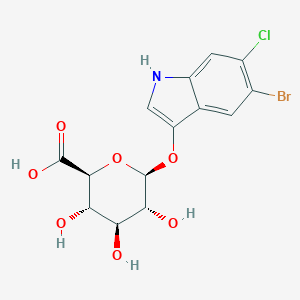

5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is a useful research compound. Its molecular formula is C14H13BrClNO7 and its molecular weight is 422.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of 5-Bromo-6-chloro-3-indolyl-b-D-glucuronide is the enzyme β-glucuronidase . This enzyme is produced by the E. coli bacterium and plays a crucial role in the hydrolysis of glucuronides, a step in the metabolism of various substances.

Mode of Action

This compound acts as a chromogenic substrate for β-glucuronidase . When the enzyme comes into contact with this compound, it catalyzes its hydrolysis. This interaction results in the release of a magenta-colored compound , making it easy to visually detect the presence and activity of the enzyme.

Result of Action

The enzymatic action of β-glucuronidase on this compound results in the production of a magenta-colored compound . This color change provides a visual indication of the presence and activity of β-glucuronidase. In a broader context, this can be used to detect E. coli contamination in food, water, and the urinary tract .

生化分析

Biochemical Properties

5-Bromo-6-chloro-3-indolyl-b-D-glucuronide interacts with the enzyme β-glucuronidase . This enzyme catalyzes the hydrolysis of this compound, leading to the release of a magenta color . This interaction is specific and allows for the detection of β-glucuronidase activity in various biological systems.

Cellular Effects

The cellular effects of this compound are primarily related to its role as a substrate for β-glucuronidase . The presence of this compound can be used to monitor the activity of β-glucuronidase within cells. The generation of the magenta color upon hydrolysis provides a visual indicator of enzyme activity and can influence cellular processes related to β-glucuronidase function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with β-glucuronidase . The enzyme cleaves the glucuronide moiety of this compound, resulting in the release of a magenta chromophore . This reaction is specific to β-glucuronidase, allowing for targeted detection of this enzyme’s activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time. The compound is stable under normal conditions . Upon addition to a system containing β-glucuronidase, the hydrolysis reaction occurs, and the magenta color develops over time . The intensity of the color can be used to monitor the progress of the reaction and the activity of the enzyme.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of β-glucuronidase . The enzyme cleaves the glucuronide group from this compound, a reaction that is part of the larger glucuronidation pathway in the body.

生物活性

5-Bromo-6-chloro-3-indolyl-β-D-glucuronide (BCG) is a synthetic compound that serves as a chromogenic substrate for the enzyme β-glucuronidase (GUS). Its biological activity is significant in various fields, particularly in microbiology and plant biology. This article delves into the mechanisms of action, applications, and relevant research findings associated with BCG.

- Molecular Formula : C20H26BrClN2O7

- Molecular Weight : 521.79 g/mol

- CAS Number : 144110-43-0

- Solubility : Soluble in water and DMSO

- Appearance : White solid, sensitive to light

BCG acts primarily as a substrate for β-glucuronidase, an enzyme that hydrolyzes glucuronides. Upon enzymatic cleavage, BCG releases a colored aglycone, 5-bromo-6-chloro-3-indoxyl, which results in a visible color change (magenta) that can be quantitatively measured spectrophotometrically. This reaction is crucial for assays measuring β-glucuronidase activity, as the intensity of the color correlates with enzyme concentration .

Biological Applications

-

Microbiological Research :

- BCG is extensively used to detect E. coli contamination in food and water. It allows for the identification of GUS gene expression, making it valuable in assessing microbial levels in various samples .

- A comparative study indicated that BCG is as effective as other substrates like 4-methylumbelliferyl β-D-glucuronide (MUG) for detecting E. coli without requiring ultraviolet light illumination .

- Plant Biology :

-

Antibiotic Activity :

- Beyond its role as a substrate, BCG exhibits antibacterial properties by inhibiting bacterial growth through binding to essential enzymes such as DNA gyrase and topoisomerase IV. This mechanism highlights its potential use in antibiotic research and development.

Case Studies

-

Detection of E. coli :

A study evaluated the effectiveness of BCG in a direct plating method for detecting E. coli from raw minced chicken. Results showed that BCG at 50 μg/ml was comparable to MUG regarding plating efficiencies and recovery percentages . -

GUS Activity in Plants :

In experiments with Arabidopsis plants infected by Albugo, histochemical assays using BCG revealed significant changes in tryptophan-derived secondary metabolites, indicating its utility in studying plant-pathogen interactions .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide | C20H25BrClN2O | Different halogen substitution pattern |

| 4-Methylumbelliferyl β-D-glucuronide | C13H15O7S | Commonly used fluorescent substrate |

| 5-Chloroindoxyl β-D-glucuronide | C15H14ClN2O7 | Exhibits different enzymatic cleavage properties |

BCG stands out due to its specific halogen substitutions and unique mechanism of action against bacterial enzymes, enhancing its applicability in both research and therapeutic contexts .

科学研究应用

Microbiological Applications

Detection of β-Glucuronidase Positive Organisms:

- E. coli Identification: The compound is extensively used in microbiology culture media for identifying β-glucuronidase positive organisms, particularly Escherichia coli. When E. coli is present, the enzyme catalyzes the cleavage of the glucuronide bond, resulting in a visible magenta-red precipitate that can be easily detected against the background of the culture medium .

Food Safety Testing:

- Monitoring Contaminants: Magenta-β-D-GlcU is employed in food safety testing to monitor E. coli contamination in various food products, including meat, dairy, and shellfish. Its chromogenic properties facilitate rapid screening for pathogenic bacteria, thus enhancing food safety protocols .

Plant Research Applications

GUS Gene Expression Studies:

- Transgenic Plant Analysis: The compound is utilized as a substrate for the GUS (β-glucuronidase) reporter gene in transgenic plants. This application allows researchers to visualize gene expression patterns by assessing the intensity of the magenta precipitate formed in plant tissues where GUS is expressed. Such studies are critical for understanding gene function and regulation in plant biology .

Biochemical Research Applications

Enzyme Activity Assays:

- Quantitative Analysis: Beyond qualitative detection, 5-Bromo-6-chloro-3-indolyl-β-D-glucuronide can be used in quantitative assays to measure β-glucuronidase activity levels. The intensity of the color produced can be correlated with enzyme concentration, providing valuable data for biochemical studies involving enzyme kinetics and inhibition .

Case Studies and Research Findings

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22/h1-3,9-12,14,17-20H,(H,21,22)/t9-,10-,11+,12-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZVSOQUFLIBJQ-BYNIDDHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370004 | |

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144110-42-9 | |

| Record name | 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。